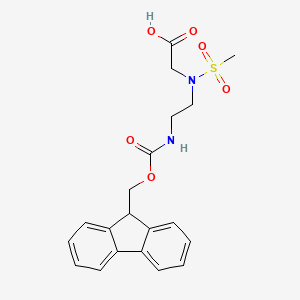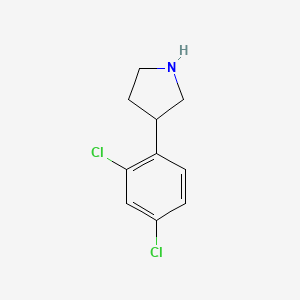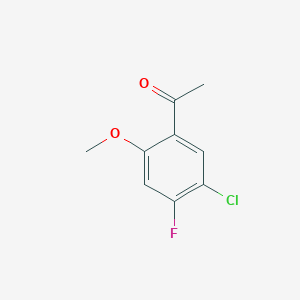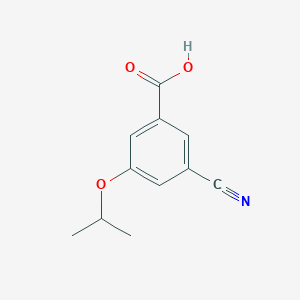![molecular formula C10H7N5O B1403164 2-(吡唑并[1,5-a]嘧啶-3-基)嘧啶-4-醇 CAS No. 1330043-96-3](/img/structure/B1403164.png)
2-(吡唑并[1,5-a]嘧啶-3-基)嘧啶-4-醇
描述
“2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol” is a heterocyclic organic compound. It belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine .
Synthesis Analysis
The synthesis of similar compounds involves reacting a compound of a certain formula with another compound of a different formula . For instance, the preparation of some related compounds is carried out in the presence of a tertiary amine, particularly diisopropylethylamine or triethylamine . The exact synthesis process for “2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol” might vary.Molecular Structure Analysis
The molecular structure of “2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol” is likely to be complex due to the presence of multiple rings and functional groups. The molecular formula is C10H7N5O and the molecular weight is 213.2 g/mol.Chemical Reactions Analysis
The chemical reactions involving “2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol” are likely to be complex and varied. For instance, the reaction might involve the nucleophilic attack of the amino group in one compound to the carbon atom of the protonated carbonyl group in another compound .科学研究应用
新型杂环化合物的合成
研究人员已经开发出合成新的吡唑并[1,5-a]嘧啶、三唑并[4,3-a]嘧啶衍生物和噻吩并[2,3-b]吡啶衍生物的方法。这些化合物由各种杂环胺合成,并通过元素分析、光谱数据和化学转化进行表征,突出了它们在进一步有机合成和药物化学研究中的潜力(Abdelhamid & Gomha,2013 年)。
抗菌和抗真菌活性
一些研究报告了吡唑并[1,5-a]嘧啶衍生物的抗菌和抗真菌活性。例如,通过微波辐射合成的化合物对一系列植物致病真菌表现出显着的抗真菌能力,突出了它们作为抗真菌剂的潜力(Zhang 等人,2016 年)。另一项研究详细介绍了异恶唑啉和吡唑并[3,4-d]哒嗪衍生物的有效合成,显示出良好的抗菌和抗炎活性,可用于开发新的抗菌剂(Zaki、Sayed 和 Elroby,2016 年)。
抗炎和致溃疡性研究
对吡唑并[1,5-a]嘧啶的抗炎特性的研究表明,某些衍生物具有显着的抗炎活性,而溃疡形成作用最小。这表明它们在开发更安全的抗炎药中具有潜力(El-Tombary,2013 年)。
抗癌剂
新型吡唑衍生物,包括吡唑并[4,3-d]-嘧啶衍生物,已被合成并表征,以了解其作为抗癌剂的潜力。一些化合物表现出的抗癌活性高于参考药物多柔比星,表明它们在抗癌药物开发中的前景(Hafez、El-Gazzar 和 Al-Hussain,2016 年)。
未来方向
The future directions for “2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol” could involve further exploration of its potential uses, particularly in the field of medicine. For instance, similar compounds have shown potential for further exploration due to their ability to inhibit certain types of receptors .
作用机制
Target of Action
The primary target of 2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and its inhibition is a promising strategy for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to the inhibition of cell growth
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . It also exhibits moderate activity against HepG-2 with an IC50 range of 48–90 nM .
生化分析
Biochemical Properties
2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell cycle progression. Additionally, 2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol interacts with other proteins and biomolecules, such as DNA and RNA, influencing their stability and function.
Cellular Effects
The effects of 2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . It affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis, such as the p53 and Bcl-2 pathways. Furthermore, 2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol influences gene expression by modulating the activity of transcription factors and altering the expression levels of key regulatory genes.
Molecular Mechanism
At the molecular level, 2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as CDK2, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzymatic activity, leading to downstream effects on cellular processes. Additionally, the compound can intercalate into DNA, disrupting the normal function of nucleic acids and affecting gene expression. These interactions result in the inhibition of cell proliferation and induction of apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods . It can undergo degradation when exposed to extreme pH or temperature conditions. Long-term studies have shown that continuous exposure to 2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
Dosage Effects in Animal Models
The effects of 2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing toxicity.
Metabolic Pathways
2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can influence its pharmacokinetics and overall efficacy in therapeutic applications.
Transport and Distribution
Within cells and tissues, 2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its therapeutic effects, as it needs to reach target sites within cells to exert its biochemical actions.
Subcellular Localization
The subcellular localization of 2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol is essential for its activity and function. The compound can localize to the nucleus, where it interacts with DNA and transcription factors . Additionally, it can be found in the cytoplasm, where it interacts with various enzymes and signaling molecules. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, influencing its overall efficacy.
属性
IUPAC Name |
2-pyrazolo[1,5-a]pyrazin-3-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O/c16-9-1-2-12-10(14-9)7-5-13-15-4-3-11-6-8(7)15/h1-6H,(H,12,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXDNNUBFOGQHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)C2=C3C=NC=CN3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


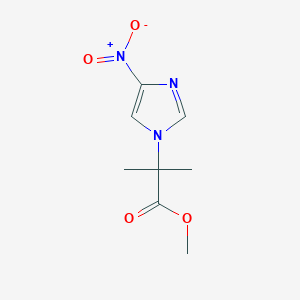
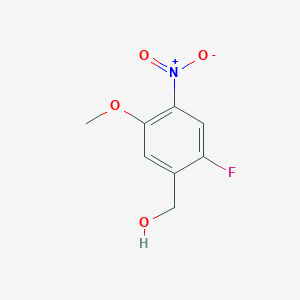
![Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1403085.png)
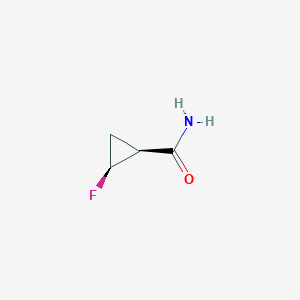
![5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1403090.png)
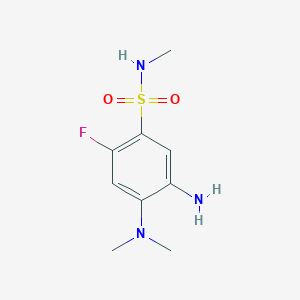
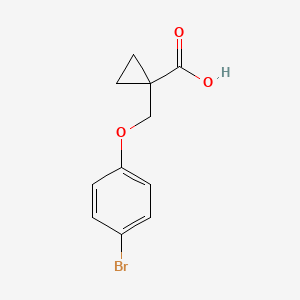

![4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1403099.png)
